molecular formula C4H12O4S2 B1586383 Trimethylsulfonium methyl sulfate CAS No. 2181-44-4

Trimethylsulfonium methyl sulfate

Cat. No. B1586383
CAS RN: 2181-44-4
M. Wt: 188.3 g/mol
InChI Key: ANXKZXRDXAZQJT-UHFFFAOYSA-M
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Description

Trimethylsulfonium methyl sulfate is a chemical compound with the linear formula (CH3)3S(OSO3CH3). It is a white crystalline powder . It is a useful reagent for the methylenation of aldehydes and ketones to form epoxides .


Synthesis Analysis

Sulfonium compounds like Trimethylsulfonium methyl sulfate can be synthesized by treating a suitable alkyl halide with a thioether. For example, the reaction of dimethyl sulfide with iodomethane yields trimethylsulfonium iodide .


Molecular Structure Analysis

The ion of Trimethylsulfonium methyl sulfate has a trigonal pyramidal molecular geometry at the sulfur atom, with C-S-C angles near 102° and a C-S bond distance of 177 picometers .


Chemical Reactions Analysis

The anion of trimethylsulfonium methyl sulfate is converted by the acid into methyl hydrogen sulfate, which in turn reacts with excess dimethyl sulfide to form trimethylsulfonium hydrogen sulfate .


Physical And Chemical Properties Analysis

Trimethylsulfonium methyl sulfate is a white crystalline powder with a melting point of 92-94 °C (lit.) .

Scientific Research Applications

Catalyst and Reagent in Organic Synthesis

Trimethylsulfonium methyl sulfate has been utilized in organic synthesis, particularly as a catalyst or reagent. For instance, it plays a role in the methylation of various compounds. In a study, dimethyl sulfide was used as a catalyst/co-reagent (methyl donor) for methylations with dimethyl carbonate, where trimethylsulfonium methylcarbonate was identified as a key intermediate (Lui, Chan, & Lui, 2021). Additionally, trimethylsulfonium salts were employed for the direct methylation of N-heterocycles in water, demonstrating the compound's versatility in pharmaceutical and agrochemical advancements (Ghosh et al., 2020).

Biomarker Potential

In medical research, trimethylsulfonium has been identified as a potential biomarker for hydrogen sulfide in humans. This discovery could have significant implications for understanding the metabolic pathways and natural production of hydrogen sulfide in the human body (Bassam & Somma, 2022).

Environmental Applications

Trimethylsulfonium methyl sulfate is also relevant in environmental applications. For example, trimethylstearylammonium-bromide-modified magnetic particles have been developed for the extraction and preconcentration of certain herbicides in water samples before high-performance liquid chromatography (Li et al., 2019). This indicates its potential in enhancing water quality monitoring and contamination control.

Photocatalysis and Solar Cell Research

In the field of photocatalysis and solar cell research, trimethylsulfonium has been used in the preparation of novel perovskite materials. A study reported the synthesis of a lead-free trimethylsulfonium tin triiodide perovskite, highlighting its stability and potential for use in third-generation solar cells (Kaltzoglou et al., 2019).

Analytical Methods

Trimethylsulfonium compounds have been used to enhance analytical methods. For instance, in a study, a solvent interception and heterocyclization process was observed in the reaction of trimethyl(vinyl)silane with sulfonamides, facilitated by trimethylsulfonium iodate(i) species (Astakhova, Moskalik, & Shainyan, 2019).

Catalyst for Industrial Processes

Trimethylsulfonium iodide has been used to synthesize efficient catalysts for industrial processes such as acetylene hydrochlorination. This process demonstrated the compound's ability to enhance the dispersion of active species and inhibit coke deposition, showcasing its potential in green industrial catalysis (Qi, Chen, & Zhang, 2019).

Safety And Hazards

Trimethylsulfonium methyl sulfate may cause respiratory irritation, skin irritation, and serious eye irritation. It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray, and to wear protective gloves/clothing/eye protection/face protection .

Relevant Papers The paper titled “Efficient use of trimethylsulfonium methylsulfate as a reagent for the epoxidation of carbonyl-containing compounds” discusses the efficient conversion of trimethylsulfonium methylsulfate into dimethylsulfonium methanide, thence epoxides .

properties

IUPAC Name

methyl sulfate;trimethylsulfanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H9S.CH4O4S/c1-4(2)3;1-5-6(2,3)4/h1-3H3;1H3,(H,2,3,4)/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANXKZXRDXAZQJT-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COS(=O)(=O)[O-].C[S+](C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H12O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80375389
Record name Trimethylsulfonium methyl sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80375389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Trimethylsulfonium methyl sulfate

CAS RN

2181-44-4
Record name Trimethylsulfonium methyl sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80375389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Trimethylsulfonium methyl sulfate
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Synthesis of trimethysulfonium hydrogen sulfate: To dimethyl sulfate (10.0 mL, 1.05×10−1 mol) at 0° C. was added dimethyl sulfide (10.4 mL, 1.42×10−1 mol). After rapidly stirring at 0° C. for 30 minutes, the reaction was slowly warmed to room temperature yielding a crystalline solid, trimethylsulfonium methyl sulfate. After 3 hours, distilled water (20 mL) was added to form a clear solution of trimethylsulfonium sulfate.
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Synthesis routes and methods II

Procedure details

comprising reacting dimethyl sulphate with an excess of dimethyl sulphide thereby to form trimethylsulphonium methyl-sulphate of the formula
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Trimethylsulfonium methyl sulfate
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Trimethylsulfonium methyl sulfate

Citations

For This Compound
35
Citations
J Forrester, RVH Jones, PN Preston… - Journal of the Chemical …, 1995 - pubs.rsc.org
… for the mechanism of formation of trimethylsulfonium methyl sulfate 6 from the thermal reaction … The final step (iii) could involve generation of trimethylsulfonium methyl sulfate 6 through …
Number of citations: 21 pubs.rsc.org
J Forrester, RVH Jones, PN Preston… - Journal of the Chemical …, 1999 - pubs.rsc.org
… The anion of trimethylsulfonium methyl sulfate is converted by the acid into methyl hydrogen sulfate, which in turn reacts with excess dimethyl sulfide to form trimethylsulfonium hydrogen …
Number of citations: 1 pubs.rsc.org
FE RAY, JL FARMER - The Journal of Organic Chemistry, 1943 - ACS Publications
… quite vigorous and in a short while the trimethylsulfonium methyl sulfate solidified. It was extremely deliquescent and could not be isolated in a pure state. It was converted to the sulfate …
Number of citations: 12 pubs.acs.org
AA Afon'kin, ML Kostrikin, AE Shumeiko… - Russian Journal of …, 2008 - Springer
… As source of methylene unit we used trimethylsulfonium methyl sulfate (ΙΙ) which, unlike its … as phase-transfer catalyst and preliminarily prepared trimethylsulfonium methyl sulfate (ΙΙ). …
Number of citations: 12 link.springer.com
RD Dresdner, JS Johar, J Merritt… - Inorganic …, 1965 - ACS Publications
… (1.7 g.) of trimethylsulfonium methyl sulfate and two liquid layers had formed. The upper was … The infrared spectrum was identical with that of authentic trimethylsulfonium methyl sulfate. …
Number of citations: 21 pubs.acs.org
KA Hooton, AL Allred - Inorganic Chemistry, 1965 - ACS Publications
… Trimethylsulfonium methyl sulfate and a small yield of a colorless liquid, which fumed on … almost quantitative yield of trimethylsulfonium methyl sulfate, together with a high yield of …
Number of citations: 89 pubs.acs.org
M Rosenberger, W Jackson, G Saucy - Helvetica Chimica Acta, 1980 - Wiley Online Library
… Recently [ 131 the use of trimethylsulfonium methyl sulfate and sodium ethoxide was described as a means for generating epoxides from unreactive acetophenones. While these …
Number of citations: 58 onlinelibrary.wiley.com
CE Smith, T Ruttledge, Z Zeng… - Proceedings of the …, 1996 - National Acad Sciences
… 2,5-Dimethoxybenzaldehyde (554 mg, 3.34 mmol) and trimethylsulfonium methyl sulfate [(CH3)3S+CH3SO4-, 755 mg, 4.01 mmol] were combined in 1.68 ml 50% NaOH and 3.36 ml …
Number of citations: 91 www.pnas.org
GM Salamonczyk, K Han, Z Guo… - The Journal of Organic …, 1996 - ACS Publications
… Reaction of 5 with trimethylsulfonium methyl sulfate under phase transfer catalysis conditions led to the unsaturated oxirane, 6 in excellent yield. The epoxide 6 was then rearranged to …
Number of citations: 97 pubs.acs.org
H Yu, X Deng, S Cao, J Xu - Letters in Organic Chemistry, 2011 - ingentaconnect.com
Corey-Chaykovsky epoxidation is one of the versatile methods for synthesis of structurally diverse oxiranes. The extension of simplified Corey-Chaykovsky epoxidation has been …
Number of citations: 8 www.ingentaconnect.com

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